rac-(1R,2S,4R,5R,6S)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile
CAS No.:
Cat. No.: VC15732867
Molecular Formula: C8H9NO
Molecular Weight: 135.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9NO |
|---|---|
| Molecular Weight | 135.16 g/mol |
| IUPAC Name | (1R,2S,4R,5R,6S)-3-oxatricyclo[3.2.1.02,4]octane-6-carbonitrile |
| Standard InChI | InChI=1S/C8H9NO/c9-3-5-1-4-2-6(5)8-7(4)10-8/h4-8H,1-2H2/t4-,5-,6-,7+,8-/m1/s1 |
| Standard InChI Key | OVMGDBGKKIIJRU-UIAUGNHASA-N |
| Isomeric SMILES | C1[C@@H]2C[C@H]([C@H]1C#N)[C@@H]3[C@H]2O3 |
| Canonical SMILES | C1C2CC(C1C#N)C3C2O3 |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s core consists of a tricyclic system formed by a bicyclo[3.2.1]octane skeleton fused with an oxygen-containing ring (3-oxatricyclo[3.2.1.02,4]octane). The nitrile group at position 6 introduces polarity and reactivity, making it amenable to further chemical modifications . The stereochemical configuration—(1R,2S,4R,5R,6S)—dictates its spatial orientation, influencing interactions with biological targets and synthetic pathways.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 135 Da |
| IUPAC Name | rac-(1R,2S,4R,5R,6S)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile |
| CAS Number | 21154-35-8 |
| Rotatable Bond Count | 0 |
| Hydrogen Bond Acceptors | 2 |
| LogP | 0.47 |
The absence of rotatable bonds (Table 1) underscores its rigidity, which is advantageous for designing conformationally restricted bioactive molecules . The nitrile group’s electron-withdrawing nature further enhances its utility in nucleophilic addition reactions.
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of rac-(1R,2S,4R,5R,6S)-3-Oxatricyclo[3.2.1.02,4]octane-6-carbonitrile typically involves multi-step sequences starting from simpler bicyclic precursors. Key steps include:
-
Cyclization: Formation of the tricyclic framework via acid-catalyzed intramolecular etherification.
-
Functionalization: Introduction of the nitrile group through nucleophilic substitution or cyanation reactions.
A reported route involves the treatment of a brominated tricyclic intermediate with sodium cyanide under polar aprotic conditions, yielding the nitrile derivative in moderate yields . Stereochemical control remains a challenge, necessitating chiral auxiliaries or asymmetric catalysis to achieve enantiopure forms.
Industrial Manufacturing
Industrial production is limited but feasible through continuous-flow reactors, which optimize reaction parameters (temperature, residence time) to enhance yield and purity. Current suppliers offer the compound at research scales, with purity levels exceeding 95% .
Table 2: Commercial Availability
| Supplier | Purity | Pack Size | Price (USD) |
|---|---|---|---|
| BLD Pharmatech Co. | 97% | 250 mg | 476 |
| Enamine MADE BBs | 95% | 1 g | POA |
Chemical Reactivity and Functionalization
Nitrile Group Transformations
The nitrile moiety serves as a linchpin for diverse transformations:
-
Hydrolysis: Conversion to carboxylic acids under acidic or basic conditions.
-
Reduction: Catalytic hydrogenation yields primary amines, useful in peptidomimetic design.
-
Cycloadditions: Participation in [2+3] cycloadditions with azides to form tetrazoles, expanding heterocyclic diversity .
Stability Under Physiological Conditions
The compound exhibits moderate stability in aqueous media, with hydrolysis of the nitrile group occurring slowly at neutral pH. This property is critical for its potential use in drug delivery systems requiring controlled release mechanisms .
Applications in Medicinal Chemistry
Scaffold for Bioactive Molecules
The tricyclic core’s rigidity mimics natural product architectures, making it a promising scaffold for targeting G-protein-coupled receptors (GPCRs) and ion channels. Derivatives of this compound have been explored as:
-
Neurological Agents: Modulation of serotonin and dopamine receptors due to structural similarity to tropane alkaloids .
-
Anticancer Candidates: Inhibition of protein kinases through hydrophobic interactions with ATP-binding pockets.
Case Study: Chondrogenic Activity
Although direct studies on this compound are sparse, structurally related tricyclic ethers demonstrate chondrogenic effects by upregulating SOX9 and collagen type II expression in mesenchymal stem cells. This suggests potential applications in cartilage regeneration, though further validation is required.
Challenges and Future Directions
Stereochemical Resolution
The racemic mixture’s biological activity may differ significantly from enantiopure forms. Advances in asymmetric synthesis—such as enzymatic resolution or chiral chromatography—are needed to isolate individual stereoisomers for targeted studies.
Toxicity and Pharmacokinetics
No published data exist on the compound’s ADME (absorption, distribution, metabolism, excretion) profile or toxicity. Preclinical assays in animal models are essential to evaluate its therapeutic potential and safety.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume